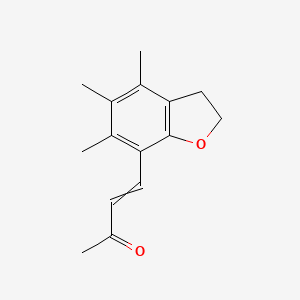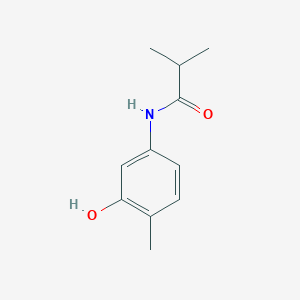
n-Hydroxy-3-(phenylamino)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hydroxy-3-(phenylamino)propanimidamide is an organic compound with the molecular formula C₉H₁₃N₃O. It is known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a hydroxy group, a phenylamino group, and a propanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-3-(phenylamino)propanimidamide typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Starting Materials: 3-(phenylamino)propanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Catalysts and Reagents: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The process involves:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
n-Hydroxy-3-(phenylamino)propanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Hydroxy-3-(phenylamino)propanamide
- n-Hydroxy-3-(phenylamino)butanimidamide
- n-Hydroxy-3-(phenylamino)pentanimidamide
Uniqueness
n-Hydroxy-3-(phenylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-anilino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |
Clé InChI |
HHLIUUYYYZDKEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCC(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(8-phenyloctyl)amino]benzoate](/img/structure/B8552726.png)






![6-(3,5-Dimethylisoxazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8552770.png)



